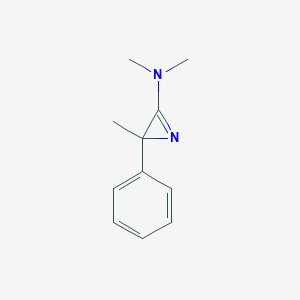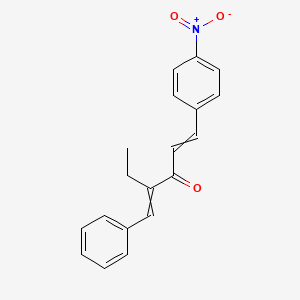
4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzylidene group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-benzylidene-1-(4-aminophenyl)hex-1-en-3-one.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylidene-1-(4-aminophenyl)hex-1-en-3-one: A reduced form of the compound with an amino group instead of a nitro group.
4-Benzylidene-1-(4-hydroxyphenyl)hex-1-en-3-one: A hydroxylated derivative with a hydroxyl group on the phenyl ring.
4-Benzylidene-1-(4-methoxyphenyl)hex-1-en-3-one: A methoxylated derivative with a methoxy group on the phenyl ring.
Uniqueness
4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one is unique due to the presence of both benzylidene and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, enhances its potential for various chemical transformations and biological interactions.
Propriétés
Numéro CAS |
63114-79-4 |
|---|---|
Formule moléculaire |
C19H17NO3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
4-benzylidene-1-(4-nitrophenyl)hex-1-en-3-one |
InChI |
InChI=1S/C19H17NO3/c1-2-17(14-16-6-4-3-5-7-16)19(21)13-10-15-8-11-18(12-9-15)20(22)23/h3-14H,2H2,1H3 |
Clé InChI |
DGGCWEDNNQWYSK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


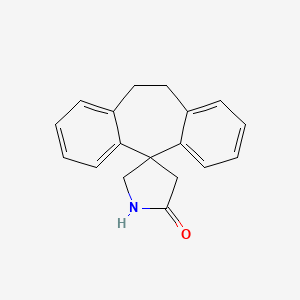
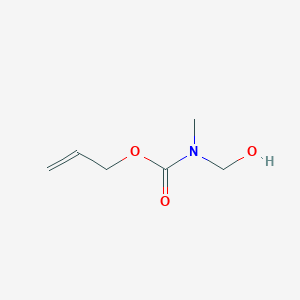
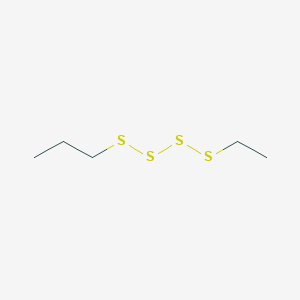
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
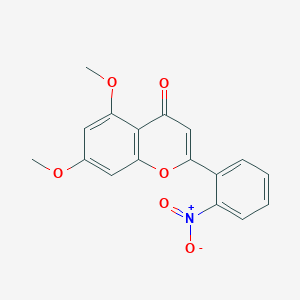
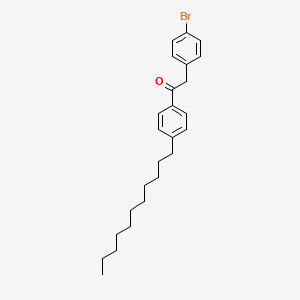
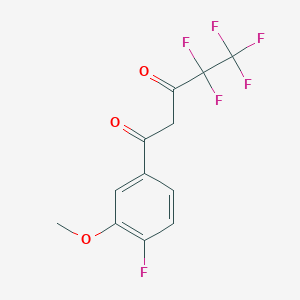
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

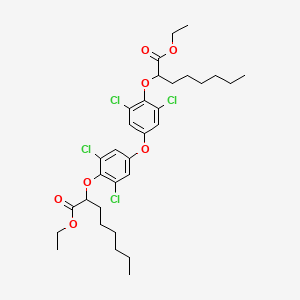
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)

